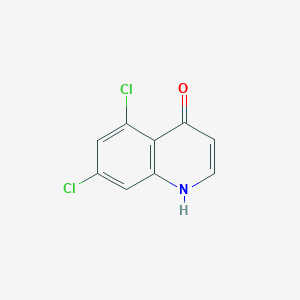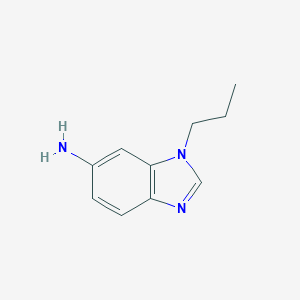
3-Propyl-5-aminobenzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Propyl-5-aminobenzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Wissenschaftliche Forschungsanwendungen
3-Propyl-5-aminobenzimidazole has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. It has been found to exhibit antimicrobial, anticancer, and anti-inflammatory activities. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 3-Propyl-5-aminobenzimidazole is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes and proteins in the body, leading to its observed biological activities.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Propyl-5-aminobenzimidazole exhibits various biochemical and physiological effects. It has been found to inhibit the growth of certain microorganisms, including bacteria and fungi. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to its potential as an anticancer agent. Furthermore, it has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Propyl-5-aminobenzimidazole in lab experiments is its potential as a drug candidate for the treatment of various diseases. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 3-Propyl-5-aminobenzimidazole. One potential direction is the further exploration of its potential as a drug candidate for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Furthermore, the development of new synthetic methods for the production of 3-Propyl-5-aminobenzimidazole may lead to improved yields and greater availability for research purposes.
Conclusion:
In conclusion, 3-Propyl-5-aminobenzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further studies are needed to fully understand the potential of this compound as a drug candidate and to explore new synthetic methods for its production.
Synthesemethoden
3-Propyl-5-aminobenzimidazole is synthesized through a specific method involving the reaction of 3-propyl-1,2-diamine with 2-carboxybenzaldehyde. The reaction is carried out in the presence of a catalyst and a solvent. The resulting product is purified through a series of steps to obtain the final product.
Eigenschaften
CAS-Nummer |
177843-28-6 |
|---|---|
Produktname |
3-Propyl-5-aminobenzimidazole |
Molekularformel |
C10H13N3 |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
3-propylbenzimidazol-5-amine |
InChI |
InChI=1S/C10H13N3/c1-2-5-13-7-12-9-4-3-8(11)6-10(9)13/h3-4,6-7H,2,5,11H2,1H3 |
InChI-Schlüssel |
GHNUVXILNKQHPB-UHFFFAOYSA-N |
SMILES |
CCCN1C=NC2=C1C=C(C=C2)N |
Kanonische SMILES |
CCCN1C=NC2=C1C=C(C=C2)N |
Synonyme |
1H-Benzimidazol-6-amine,1-propyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



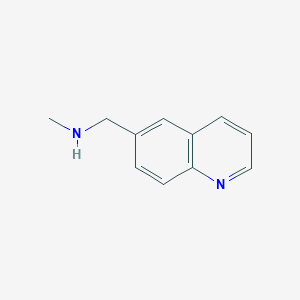





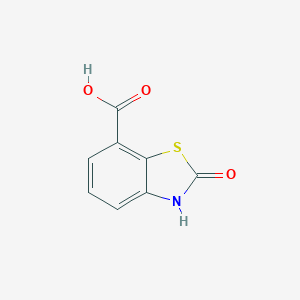
![5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole](/img/structure/B67244.png)

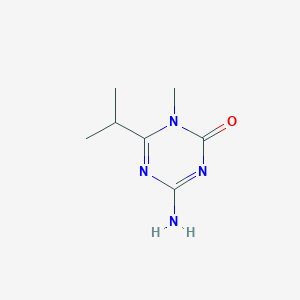


![1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B67263.png)
